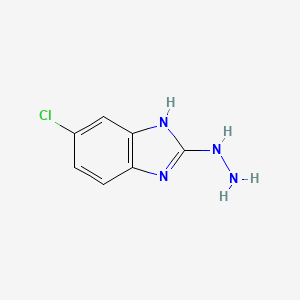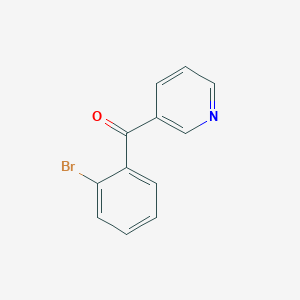
(2-Bromophenyl)(pyridin-3-yl)methanone
Übersicht
Beschreibung
2-Bromophenyl)(pyridin-3-yl)methanone (2-BPPM) is an organic compound belonging to the family of heterocyclic compounds. It is a colorless liquid with a melting point of -64°C and a boiling point of 183°C. 2-BPPM has been widely used in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Aromatic Ketones
Aromatic ketones are crucial intermediates in pharmaceutical chemistry. The compound (2-Bromophenyl)(pyridin-3-yl)methanone can be used in the copper-catalyzed synthesis of pyridin-2-yl-methanones . This process involves the direct oxidation of Csp3-H with water under mild conditions, providing a greener and more efficient pathway to synthesize aromatic ketones .
Precursor for Benzodiazepines
This compound serves as an analytical reference standard and is categorized as a precursor in the synthesis of benzodiazepines. Benzodiazepines are a class of psychoactive drugs with various therapeutic applications, including anxiety relief, muscle relaxation, and sedation .
Metabolite and Degradation Product Analysis
In the study of drug metabolism and stability, (2-Bromophenyl)(pyridin-3-yl)methanone is identified as a metabolite and an acidic degradation product of certain pharmaceuticals. This application is essential for understanding the pharmacokinetics and long-term stability of drugs .
Catalysis Research
The compound is involved in research focused on transition metal catalysis . It is particularly relevant in studies exploring the mechanisms of Csp3-H oxidation, which is a fundamental reaction in organic synthesis .
Development of Anti-Fibrotic Agents
Research into novel anti-fibrotic agents has shown that related pyridin-2-yl-methanone derivatives can inhibit collagen synthesis and activate hepatic stellate cells, which are responsible for collagen production in liver fibrosis .
Antioxidant Properties Exploration
Derivatives of pyridin-2-yl-methanone are being explored for their antioxidant properties. These studies are significant for developing treatments that prevent fibrosis by reducing oxidative stress and the expression of pro-fibrotic factors .
Mechanistic Studies in Organic Chemistry
The compound is used in mechanistic studies to understand the role of water in oxidation reactions. These insights are valuable for designing more efficient and environmentally friendly synthetic routes in organic chemistry .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that transition metals catalyze the oxidation of csp3-h for the synthesis of aromatic ketones . This suggests that (2-Bromophenyl)(pyridin-3-yl)methanone might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (2-Bromophenyl)(pyridin-3-yl)methanone could potentially affect a wide range of biochemical pathways.
Result of Action
It’s known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that (2-Bromophenyl)(pyridin-3-yl)methanone could potentially have a wide range of molecular and cellular effects.
Action Environment
It’s known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that environmental factors could potentially influence the action of (2-Bromophenyl)(pyridin-3-yl)methanone in a variety of ways.
Eigenschaften
IUPAC Name |
(2-bromophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJKBXZWMOEGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507885 | |
| Record name | (2-Bromophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(pyridin-3-yl)methanone | |
CAS RN |
77744-06-0 | |
| Record name | (2-Bromophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B1601030.png)
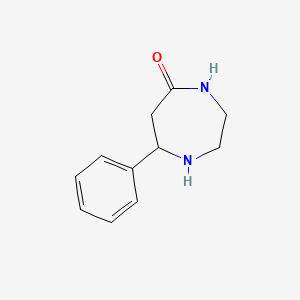

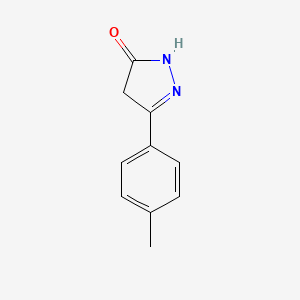

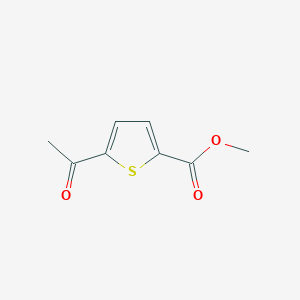
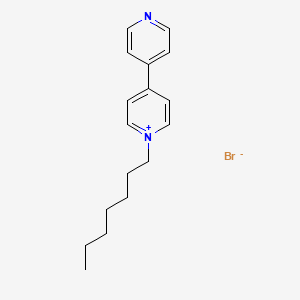

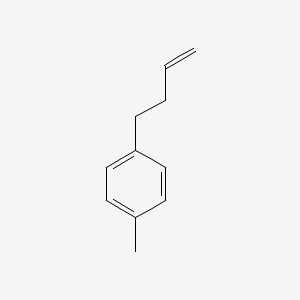
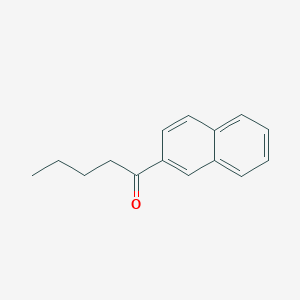
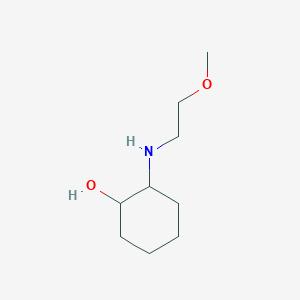
![5-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1601050.png)
![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B1601052.png)
